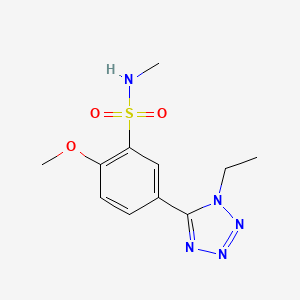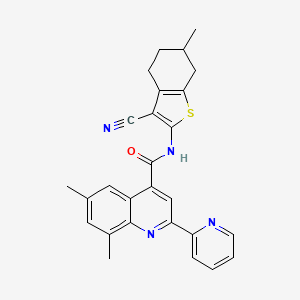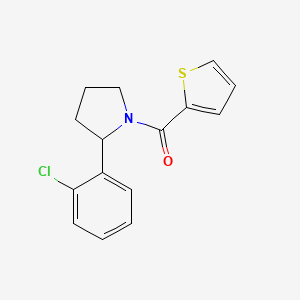
5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which are known to play a critical role in cancer cell proliferation, migration, and invasion.
作用机制
EHT 1864 inhibits the activity of Rho family GTPases by binding to their switch regions, which are critical for their activation. Rho GTPases are known to regulate a variety of cellular processes, including actin cytoskeleton organization, cell adhesion, and gene expression. Inhibition of Rho GTPases by EHT 1864 leads to a disruption of these cellular processes, ultimately leading to a decrease in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on Rho family GTPases, EHT 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. EHT 1864 has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are known to play a critical role in cancer cell invasion and metastasis. Furthermore, EHT 1864 has been shown to decrease the expression of vascular endothelial growth factor, which is a key factor in tumor angiogenesis.
实验室实验的优点和局限性
One of the major advantages of EHT 1864 is its specificity for Rho family GTPases. Unlike other inhibitors that target multiple GTPases, EHT 1864 specifically targets Rho GTPases, making it a valuable tool for studying the role of Rho GTPases in cancer biology. However, one of the limitations of EHT 1864 is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for research on EHT 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of EHT 1864, including its bioavailability and toxicity in vivo. Finally, there is a need for more studies on the potential applications of EHT 1864 in combination with other cancer therapies, such as immunotherapy and targeted therapy.
合成方法
The synthesis of EHT 1864 involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with sodium methoxide to form 2-methoxy-5-nitrobenzenesulfonamide. This compound is then reacted with sodium azide to form 2-azido-5-nitrobenzenesulfonamide, which is subsequently reduced with triphenylphosphine to form 2-amino-5-nitrobenzenesulfonamide. The final step involves the reaction of 2-amino-5-nitrobenzenesulfonamide with 1-ethyl-1H-tetrazole-5-carboxylic acid and methyl iodide to form EHT 1864.
科学研究应用
EHT 1864 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Rho family GTPases, which are known to play a critical role in cancer cell proliferation, migration, and invasion. EHT 1864 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In addition, EHT 1864 has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer cells.
属性
IUPAC Name |
5-(1-ethyltetrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-4-16-11(13-14-15-16)8-5-6-9(19-3)10(7-8)20(17,18)12-2/h5-7,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHCGKZEOMFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B6100674.png)
![3-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6100683.png)
![1-(2-methoxyphenyl)-4-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]piperazine](/img/structure/B6100698.png)
![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![methyl (1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6100704.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B6100710.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6100727.png)
![2-{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6100738.png)
![N-cycloheptyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6100741.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)